N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
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Overview
Description
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are also used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reactions take place. For example, some reactions involve the cleavage of C–C bonds .Scientific Research Applications
Histone Deacetylase Inhibition
One of the scientific research applications of similar compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The compound MGCD0103, an orally active histone deacetylase inhibitor, shows selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This inhibition can block cancer cell proliferation and induce various anticancer effects such as histone acetylation, cell-cycle arrest, and apoptosis. The compound's oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the potential of pyrazolopyrimidines derivatives, including compounds structurally similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide, in providing therapeutic benefits in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Agents
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has revealed their potential as antimicrobial agents. By starting with citrazinic acid, a series of these derivatives were synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid. This indicates the promise of such compounds, including those related to this compound, in developing new antimicrobial treatments (Hossan et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]cyclopentanecarboxamide, is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the enzyme from transferring a phosphate group to the protein, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
The inhibition of tyrosine kinases disrupts the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This disruption can lead to the prevention of cancer cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This suggests that the compound may be metabolized in the body and could have implications for its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity, which disrupts signal transduction pathways and can prevent cancer cell growth and proliferation .
Future Directions
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-22-16(12-17(23-13)24-15-8-4-5-9-19-15)20-10-11-21-18(25)14-6-2-3-7-14/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,21,25)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMRCYQIKMTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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